molecular formula C19H21N3O B492456 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide CAS No. 691392-85-5

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide

Cat. No. B492456
CAS RN: 691392-85-5
M. Wt: 307.4g/mol
InChI Key: FAPCBIJHHYFUDH-UHFFFAOYSA-N
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Description

“3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H21N3O . The exact mass is 307.168457 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with various compounds. For instance, 2-methylimidazo[1,2-a]pyridine can react with molecular iodine in CHCl3, leading to the formation of 3-iodo-2-methyl-1H-imidazo .

Scientific Research Applications

Solvent Properties and Separation Processes The compound also relates to the field of ionic liquids like 1-butyl-3-methylimidazolium dicyanamide. Such materials have unique solvent properties and are used in the separation of hydrocarbons, hinting at the potential of 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide in similar applications. Their ability to act as solvents for specific separation issues, particularly in separating alkenes from alkanes, highlights their industrial significance (Domańska, Wlazło, & Karpińska, 2016).

Cytochrome P450 Inhibition The compound's structure suggests potential interactions with Cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and understanding their inhibition is vital for predicting drug-drug interactions. Compounds related to this compound could be used as chemical inhibitors to study the metabolism of various drugs and the potential for interactions, which is crucial in the development of safe pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Food Chemistry and Toxicants Formation The compound is structurally similar to molecules involved in the formation of toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing. Understanding the chemistry of such compounds is essential in studying the formation and elimination of toxicants in food, which is crucial for ensuring food safety and minimizing health risks from dietary carcinogens (Zamora & Hidalgo, 2015).

Mechanism of Action

Target of Action

The compound 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Mode of Action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These actions suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may affect various biochemical pathways related to viral replication, ulcer formation, bacterial growth, cancer cell proliferation, fungal growth, and tuberculosis progression .

Pharmacokinetics

One of the imidazo[1,2-a]pyridines, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Given the reported bioactivities of imidazo[1,2-a]pyridines, it can be inferred that the compound may have various effects, such as inhibiting viral replication, reducing ulcer formation, inhibiting bacterial growth, killing cancer cells, inhibiting fungal growth, and reducing tuberculosis progression .

Action Environment

It’s worth noting that the synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods under microwave irradiation . This suggests that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13(2)11-18(23)20-16-8-6-15(7-9-16)17-12-22-10-4-5-14(3)19(22)21-17/h4-10,12-13H,11H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPCBIJHHYFUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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